molecular formula C12H20N2O2 B487980 (5-Methyl-furan-2-ylmethyl)-(2-morpholin-4-yl-ethyl)-amine CAS No. 626209-63-0

(5-Methyl-furan-2-ylmethyl)-(2-morpholin-4-yl-ethyl)-amine

Cat. No.: B487980
CAS No.: 626209-63-0
M. Wt: 224.3g/mol
InChI Key: ZMAIYEWXKQRJJT-UHFFFAOYSA-N
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Description

Furans are a family of organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Methylfurans are a type of furan that have a methyl group attached . Morpholine is a common organic solvent, and amines are a broad class of compounds characterized by a nitrogen atom with a lone pair of electrons .


Synthesis Analysis

The synthesis of furan derivatives often involves the reaction of pentose-containing materials, such as hemicellulose or sugars, under acidic conditions . The exact method would depend on the specific structure of the target compound.


Chemical Reactions Analysis

Furan compounds can undergo a variety of reactions, including electrophilic substitution, oxidation, and Diels-Alder reactions . The specific reactions would depend on the other functional groups present in the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, furans are typically polar, aromatic compounds that are relatively stable . Morpholines are known for their high boiling points and stability .

Scientific Research Applications

Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Analogues

T. Ostrowski (2022) reviews the significance of furanyl and thienyl substituents in medicinal chemistry, focusing on their roles in purine and pyrimidine nucleobases, nucleosides, and analogues. These compounds, often featuring furan or thiophene rings, are explored for their potential antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. This research underscores the importance of heteroaryl substituents in developing bioactive molecules with optimized activity and selectivity Ostrowski, 2022.

Valorization of Sugars to Furan Derivatives

Jesús Esteban, A. Vorholt, and W. Leitner (2020) delve into the conversion of sugars from lignocellulosic biomass into valuable chemicals like 5-hydroxymethylfurfural (5-HMF) and furfural. They emphasize the selection of green solvents and operational conditions for biphasic dehydration processes, showcasing the potential of furans as sustainable chemical building blocks. Their review provides insights into solvent performance, environmental impacts, and the effectiveness of various solvents in enhancing furan production efficiency Esteban, Vorholt, & Leitner, 2020.

G Protein-Biased Kappa Agonists

Kendall L. Mores, Benjamin R. Cummins, Robert J. Cassell, and R. V. van Rijn (2019) explore the development of novel G protein-biased kappa agonists, which aim to offer pain and itch relief with fewer side effects than traditional kappa opioid agonists. Their work reviews compounds such as nalfurafine and mesyl-salvinorin B, evaluating their structures, signal bias, and preclinical effects. This research highlights the potential of these agonists in creating safer, more effective treatments for pain and related conditions Mores, Cummins, Cassell, & van Rijn, 2019.

Conversion of Biomass to Furan Derivatives

V. M. Chernyshev, O. A. Kravchenko, and V. Ananikov (2017) review advancements in synthesizing 5-hydroxymethylfurfural (HMF) from plant biomass and its use in producing various chemicals. They discuss HMF's potential as a renewable feedstock for the chemical industry, potentially replacing non-renewable hydrocarbon sources. The review covers the synthesis of important HMF derivatives and their applications in creating new materials, fuels, and pharmaceuticals Chernyshev, Kravchenko, & Ananikov, 2017.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, many furan compounds are toxic and potentially carcinogenic . Proper handling and disposal procedures should always be followed when working with chemicals.

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-11-2-3-12(16-11)10-13-4-5-14-6-8-15-9-7-14/h2-3,13H,4-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAIYEWXKQRJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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